molecular formula C24H31NO2S B2675437 3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one CAS No. 1797212-42-0

3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one

Cat. No. B2675437
CAS RN: 1797212-42-0
M. Wt: 397.58
InChI Key: AXPGYWDAXUOUDM-UHFFFAOYSA-N
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Description

3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one, also known as BZP, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound belongs to the family of phenethylamines and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization of Nonaromatic Macrocycles

Research conducted by Rawat et al. (2021) focused on the synthesis and characterization of nonaromatic dithia pyribenzihexaphyrin macrocycles. These macrocycles, which contain pyridine and p-phenylene along with pyrrole and thiophene, were synthesized via trifluoroacetic acid-catalyzed condensation. They displayed unique absorption bands and NIR absorption properties upon protonation, suggesting potential applications in materials science for optical and electronic devices (Rawat, Sinha, Prasannan, & Ravikanth, 2021).

Radical Reactions with Phenols

Das et al. (1981) investigated the reactions of tert-butoxy radicals with phenols, highlighting the efficient generation of phenoxy radicals. This study, by elucidating the kinetics and mechanisms of radical reactions, provides a foundational understanding that could inform the synthesis and modification of complex organic molecules, including those similar to the queried compound (Das, Encinas, Steenken, & Scaiano, 1981).

Electrochemical Activity of Pyrrole Derivatives

A study by Lu et al. (2014) on the electrochemical polymerization of pyrrole derivatives and their electrocatalytic activity for oxidation reactions showcases the potential of such compounds in catalysis and sensor applications. This research underscores the versatility of pyrrole-based structures in creating functional materials with specific electrochemical behaviors (Lu, Ma, Yi, Shen, Zhong, Ma, & Li, 2014).

Synthetic Intermediate for Octahydro-1H-benzo[f]pyrrolo[3,2,1-ij]quinolines

Zaponakis and Katerinopoulos (2001) described the enantioselective synthesis of a key intermediate for the preparation of benzo[f]pyrrolo[3,2,1-ij]quinoline. This work highlights the intricacies of synthesizing complex molecules with multiple stereocenters, relevant for the development of pharmaceuticals and natural product synthesis (Zaponakis & Katerinopoulos, 2001).

properties

IUPAC Name

1-(3-tert-butylsulfanylpyrrolidin-1-yl)-3-(4-phenylmethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2S/c1-24(2,3)28-22-15-16-25(17-22)23(26)14-11-19-9-12-21(13-10-19)27-18-20-7-5-4-6-8-20/h4-10,12-13,22H,11,14-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPGYWDAXUOUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CCN(C1)C(=O)CCC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one

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